5-Bromopenta-1,2-diene

Übersicht

Beschreibung

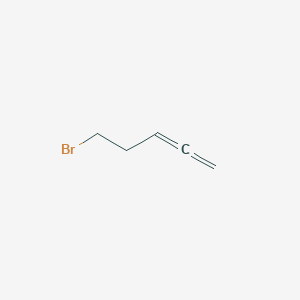

5-Bromopenta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of 1,2-pentadiene, where one of the hydrogen atoms is replaced by a bromine atom This compound is of interest due to its unique structure, which includes a bromine atom attached to a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromopenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 1,2-pentadiene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the diene system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopenta-1,2-diene undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the conjugated diene system. For example, it can react with hydrogen halides (HX) to form addition products.

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The diene system allows the compound to undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic products.

Common Reagents and Conditions

Electrophilic Addition: Hydrogen halides (HX) in the presence of a solvent like dichloromethane.

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Cycloaddition Reactions: Dienes and dienophiles under thermal or catalytic conditions.

Major Products Formed

Electrophilic Addition: 1-Bromo-2-pentene or 1,4-dibromo-2-pentene.

Substitution Reactions: Azido- or cyano-substituted pentadienes.

Cycloaddition Reactions: Various cyclic compounds depending on the dienophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromopenta-1,2-diene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Addition Reactions : The compound readily undergoes electrophilic addition to form resonance-stabilized carbocations. This property is particularly useful in synthesizing substituted derivatives and other complex structures .

- Nucleophilic Substitution Reactions : The bromine atom in this compound can be substituted with other functional groups, allowing for the creation of diverse chemical entities.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Electrophilic Addition | Reaction with strong acids (e.g., HBr) | 1,2- and 1,4-addition products |

| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Various substituted derivatives |

Material Science

In material science, this compound is employed in the development of new materials with unique properties. Its ability to undergo polymerization reactions makes it a candidate for creating polymers with specific mechanical and thermal characteristics. Researchers are investigating its use in:

- Polymer Synthesis : The compound can be polymerized to produce materials with tailored properties for applications in coatings, adhesives, and composites.

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential use in synthesizing biologically active compounds. Its reactivity allows for the construction of complex molecular frameworks that can lead to new drug candidates. Specific applications include:

- Synthesis of Bioactive Molecules : Researchers are exploring its utility in creating compounds that may exhibit therapeutic effects against various diseases .

Mechanistic Insights

The reactivity of this compound can be attributed to its conjugated diene system. The primary mechanism involves electrophilic addition where the compound reacts with electrophiles to yield different products based on reaction conditions:

- Kinetic vs. Thermodynamic Control : The temperature and reaction conditions can influence whether the reaction favors kinetic or thermodynamic products, affecting the ratio of 1,2- and 1,4-addition products formed during reactions .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of Substituted Derivatives

A study demonstrated the synthesis of various substituted derivatives through nucleophilic substitution reactions involving this compound. This approach provided access to compounds with potential biological activity.

Case Study 2: Polymer Development

Research focused on polymerizing this compound to create novel materials with enhanced properties for industrial applications. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional materials.

Wirkmechanismus

The mechanism of action of 5-Bromopenta-1,2-diene in chemical reactions involves the interaction of the bromine atom and the conjugated diene system with various reagents. In electrophilic addition reactions, the diene system reacts with electrophiles, forming carbocation intermediates that lead to the final addition products. In substitution reactions, the bromine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Pentadiene: The parent compound without the bromine atom.

1-Bromo-2-pentene: A similar compound with the bromine atom attached to a different position.

1,3-Pentadiene: A conjugated diene with a different arrangement of double bonds.

Uniqueness

5-Bromopenta-1,2-diene is unique due to the presence of the bromine atom in the 1,2-pentadiene structure, which imparts specific reactivity and potential applications. The conjugated diene system allows for a variety of chemical transformations, making it a valuable compound in organic synthesis and research.

Biologische Aktivität

5-Bromopenta-1,2-diene is an organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₇Br and is characterized by a bromine atom attached to a pentadiene structure. Its unique conjugated diene system allows for various chemical reactions, enhancing its biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pentadiene derivatives. One efficient method reported involves the use of sodium hydride in dimethylformamide (DMF) to achieve a yield of approximately 52% from the corresponding diene precursor .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, making it a candidate for further cancer research .

- Anti-inflammatory Properties : Some derivatives of brominated dienes have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Biological Activities of this compound

Eigenschaften

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3H,1,4-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCYODXAVIIGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494829 | |

| Record name | 5-Bromopenta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-05-4 | |

| Record name | 5-Bromopenta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.